molecular formula C6H6O3 B134861 5-Hydroxy-2-methyl-4H-pyran-4-one CAS No. 644-46-2

5-Hydroxy-2-methyl-4H-pyran-4-one

Cat. No. B134861
CAS RN: 644-46-2
M. Wt: 126.11 g/mol
InChI Key: IQXWFHDFTAZGNB-UHFFFAOYSA-N
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Patent
US06335353B1

Procedure details

Allomaltol (12.6 g, 100 mmol, 1 eq.) was added to 100 ml water and the pH of the solution was adjusted to 10.5 using 50% aqueous sodium hydroxides. Propionaldehyde (8.7 g, 150 mmol, 1.5 eq.) dissolved in 50 ml methanol was slowly added dropwise over 1 hour and the solution allowed to stir at room temperature for 48 hours. After adjustment to pH 1 with 37% hydrochloric acid, the reaction mixture was evaporated to dryness and the residue taken up into 300 ml of dichloromethane. The organic layer was washed with water (150 ml), dried over anhydrous sodium sulphate, filtered and concentrated to yield the crude product. Recrystallisation from toluene afforded the pure product (14.5 g, 78.9%) as a white crystalline solid. m.p. 134-136° C. [lit. 132-135° C. Ellis (1993)].
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
sodium hydroxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.7 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
78.9%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:8][CH:7]=[C:6]([OH:9])[C:4](=[O:5])[CH:3]=1.O.[CH:11](=[O:14])[CH2:12][CH3:13]>CO>[OH:14][CH:11]([C:7]1[O:8][C:2]([CH3:1])=[CH:3][C:4](=[O:5])[C:6]=1[OH:9])[CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
CC1=CC(=O)C(=CO1)O
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Two
Name
sodium hydroxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
8.7 g
Type
reactant
Smiles
C(CC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After adjustment to pH 1 with 37% hydrochloric acid, the reaction mixture was evaporated to dryness
WASH
Type
WASH
Details
The organic layer was washed with water (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield the crude product
CUSTOM
Type
CUSTOM
Details
Recrystallisation from toluene

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
OC(CC)C=1OC(=CC(C1O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 78.9%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.